N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide
Descripción
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-14(2)12-23-17-11-16(22-19(24)15-7-5-6-8-15)9-10-18(17)26-13-21(3,4)20(23)25/h9-11,14-15H,5-8,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGFJFZPLLKEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and how is its structure validated?
Answer:
The synthesis typically involves multi-step reactions , starting with oxazepine ring formation via cyclization (e.g., using a benzoxazepinone precursor) followed by amide coupling with cyclopentanecarboxylic acid derivatives. Key steps include:
- Cyclization : Under reflux with catalysts like p-toluenesulfonic acid .
- Amide bond formation : Using coupling agents such as EDC/HOBt in anhydrous dichloromethane .
Structural validation relies on NMR (¹H/¹³C for functional group analysis), mass spectrometry (for molecular weight confirmation), and HPLC (purity assessment). Discrepancies in spectral data (e.g., unexpected coupling constants) may require iterative purification or alternative solvents .
Basic: What physicochemical properties are critical for designing experiments with this compound?
Answer:
Key properties include:
- Solubility : Limited aqueous solubility (common in DMSO or ethanol) necessitates solvent optimization for biological assays .
- Stability : Susceptibility to hydrolysis at the oxazepine carbonyl group requires storage under inert atmospheres and low humidity .
- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .
Advanced: How can synthetic yields be improved while minimizing side-product formation?
Answer:
Optimization strategies include:
- Temperature control : Maintaining ≤0°C during amide coupling to suppress racemization .
- Catalyst screening : Testing alternatives like DMAP for acyl transfer efficiency .
- In-line monitoring : Using FTIR or LC-MS to track reaction progress and identify intermediates .
Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) improves purity ≥95% .
Advanced: How should researchers address contradictions in NMR data during structural analysis?
Answer:
Discrepancies (e.g., split peaks or missing signals) may arise from:
- Dynamic effects : Variable-temperature NMR to detect conformational exchange .
- Impurity interference : Re-purification and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Stereochemical ambiguity : X-ray crystallography or NOESY for spatial arrangement confirmation .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus/E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced: What mechanistic approaches elucidate interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) for protein targets .
- Metabolite profiling : LC-HRMS to identify bioactive metabolites in hepatic microsomes .
Advanced: How can structure-activity relationships (SAR) be explored through derivative synthesis?
Answer:
- Core modifications : Varying the oxazepine substituents (e.g., replacing isobutyl with allyl or ethyl groups) .
- Amide substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) on the cyclopentane ring to modulate reactivity .
- Bioisosteric replacement : Swapping sulfonamide with carbamate groups to enhance solubility .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Dose-response validation : Repeat experiments with stricter controls (e.g., cytotoxicity assays to rule out false positives) .
- Meta-analysis : Compare data across analogs (e.g., benzamide vs. sulfonamide derivatives) to identify trends .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability) .
- Light exposure tests : Use ICH Q1B guidelines to evaluate photodegradation .
Advanced: How can computational tools predict synthetic or pharmacological outcomes?
Answer:
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